

Introduction: A Synthesis of Privileged Scaffolds and Performance-Enhancing Groups

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Compound of Interest

Compound Name: 6-(Trifluoromethoxy)indolin-2-one

Cat. No.: B11761284

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In the landscape of modern drug discovery, the strategic combination of a validated structural core with performance-enhancing functional groups is a cornerstone of rational design. The indolin-2-one (oxindole) framework stands as a quintessential "privileged scaffold," a structural motif recognized for its ability to interact with a wide array of biological targets, leading to diverse pharmacological activities.[1][2][3] Its rigid, bicyclic structure provides a three-dimensional architecture that can be extensively and versatily decorated at multiple positions to fine-tune biological activity and physicochemical properties.[1] This versatility has led to the development of numerous clinical candidates and approved drugs, most notably in the field of oncology.[2]

Concurrently, the strategic incorporation of fluorine-containing functional groups has become an indispensable tool for medicinal chemists.[4][5] Among these, the trifluoromethoxy (-OCF₃) group is particularly noteworthy. It acts as a powerful modulator of a molecule's properties, imparting increased metabolic stability, enhanced lipophilicity, and unique electronic characteristics that can profoundly influence molecular interactions and pharmacokinetic profiles.[6][7][8]

This guide focuses on the convergence of these two powerful elements in the form of **6-(Trifluoromethoxy)indolin-2-one**. We will explore its fundamental chemical properties,

synthetic accessibility, and reactivity, providing a Senior Application Scientist's perspective on how these characteristics are leveraged in medicinal chemistry to design next-generation therapeutics.

Part 1: Core Physicochemical and Structural Properties

The utility of a scaffold in drug design is fundamentally dictated by its intrinsic properties. The introduction of the trifluoromethoxy group at the 6-position of the indolin-2-one core imparts a distinct set of characteristics crucial for its role as a pharmaceutical building block.

Structural and Physicochemical Data

The key physicochemical parameters of **6-(Trifluoromethoxy)indolin-2-one** and its parent/related structures are summarized below. These values govern the molecule's behavior in biological systems, from membrane traversal to target engagement.

Property	Value for 6-(Trifluoromethoxy)indolin-2-one	Value for 6-(Trifluoromethyl)indolin-2-one	Notes
Molecular Formula	C ₉ H ₆ F ₃ NO	C ₉ H ₆ F ₃ NO	The trifluoromethoxy analog has an additional oxygen atom.
Molecular Weight	217.15 g/mol	201.15 g/mol	The -OCF ₃ group is heavier than the -CF ₃ group.
Appearance	Solid	White to off-white powder or crystals	Physical form is typical for small organic molecules.
Melting Point	Not available	184-186 °C	High melting point suggests a stable crystalline lattice.
LogP (calculated)	~2.5 - 3.0	~2.13[9]	The -OCF ₃ group is highly lipophilic, increasing the LogP value.
pKa (amide N-H)	~8.0 - 9.0 (estimated)	~8.40 (for quinolinone analog)[9]	The electron-withdrawing nature of the substituent increases the acidity of the N-H bond compared to unsubstituted indolin-2-one.
TPSA	29.1 Å ²	29.1 Å ²	The Topological Polar Surface Area is identical as the oxygen of the -OCF ₃ group is generally not considered a

significant contributor
to TPSA in this
context.

The Trifluoromethoxy Group's Impact

The substitution at the 6-position profoundly influences the scaffold's properties:

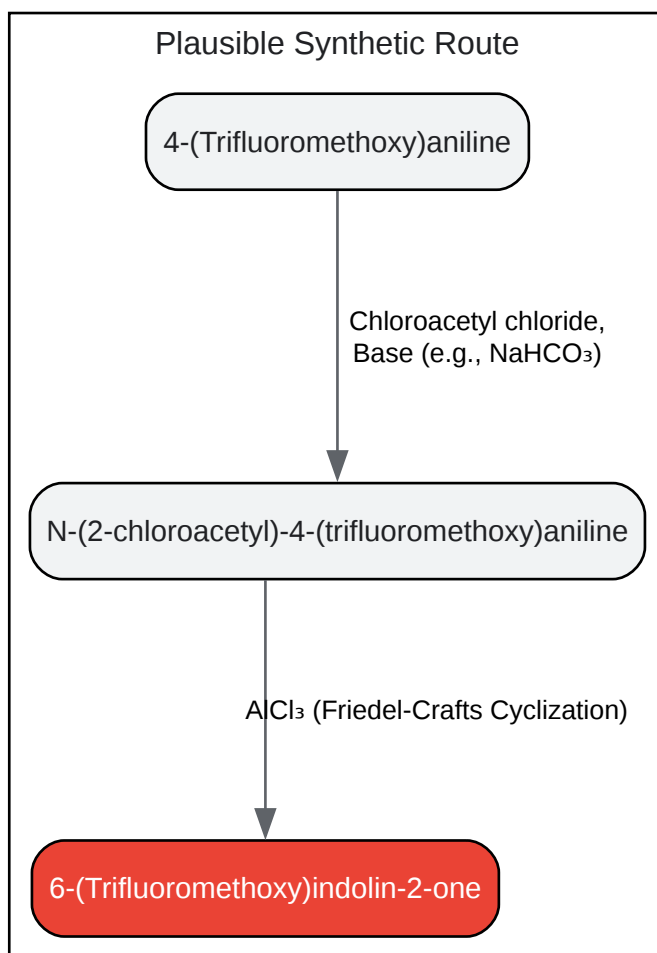
- **Lipophilicity and Permeability:** The trifluoromethoxy group is one of the most lipophilic substituents used in drug design. This elevated lipophilicity can significantly enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and reaching intracellular targets.[6] However, this must be carefully balanced, as excessively high lipophilicity can lead to poor solubility and non-specific binding.
- **Electronic Modulation:** The $-\text{OCF}_3$ group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms (inductive effect). This deactivates the aromatic ring to electrophilic substitution but, more importantly, increases the acidity of the lactam N-H proton. This modulation can alter hydrogen bonding interactions within a protein's active site.
- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation, which is a common metabolic pathway for methoxy groups.[10] This "metabolic blocking" can increase a drug's half-life and reduce the potential for the formation of reactive metabolites.
[10]

Part 2: Synthesis and Chemical Reactivity

The practical application of **6-(trifluoromethoxy)indolin-2-one** in drug discovery programs hinges on its synthetic accessibility and the predictability of its chemical transformations.

Synthetic Pathways

While numerous methods exist for synthesizing the indoline core, a common strategy for producing 6-substituted derivatives involves starting with a correspondingly substituted aniline.
[11] A plausible and efficient route to **6-(trifluoromethoxy)indolin-2-one** is outlined below.

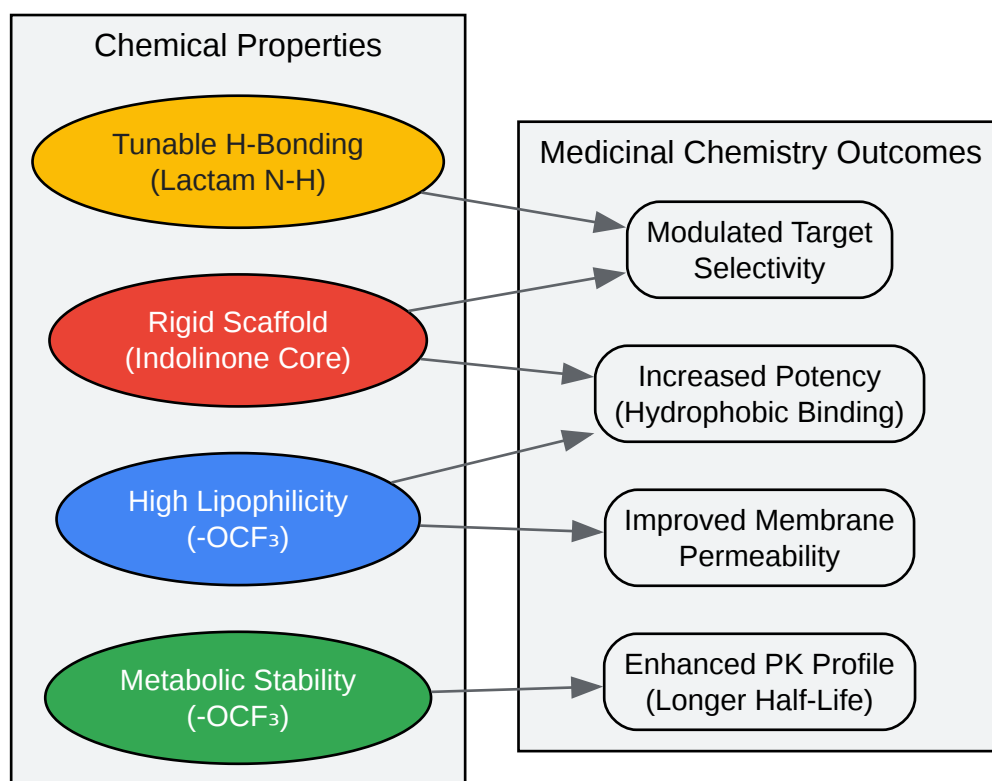


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Caption: A plausible synthetic workflow for **6-(Trifluoromethoxy)indolin-2-one**.

Key Sites for Derivatization

The true power of the indolin-2-one scaffold lies in its capacity for derivatization at three key positions, allowing for the systematic exploration of structure-activity relationships (SAR).



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